molecular formula C16H16N2O5 B4063267 2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide

2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No.: B4063267
M. Wt: 316.31 g/mol
InChI Key: HFUFWIUTXZAKCP-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-ethoxyphenol with 2-nitroaniline in the presence of acetic anhydride. The reaction conditions often include heating the mixture to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-ethoxyphenoxy)-N-(2-aminophenyl)acetamide.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxyphenoxy group may enhance binding affinity to certain proteins or enzymes. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide include:

    2-(2-methoxyphenoxy)-N-(2-nitrophenyl)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-(2-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide: Differing by the position of the nitro group on the phenyl ring.

    2-(2-ethoxyphenoxy)-N-(2-aminophenyl)acetamide: Differing by the reduction of the nitro group to an amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-2-22-14-9-5-6-10-15(14)23-11-16(19)17-12-7-3-4-8-13(12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFWIUTXZAKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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